molecular formula C16H18N2O3S B7646412 N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide

N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide

Cat. No.: B7646412
M. Wt: 318.4 g/mol
InChI Key: ODKMSXZTYQNXJF-UHFFFAOYSA-N
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Description

N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Properties

IUPAC Name

N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13(19)17-12-11-14-7-9-16(10-8-14)22(20,21)18-15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMSXZTYQNXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide typically involves the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to yield the final product. The reaction conditions often include the use of a base, such as pyridine, to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenylsulfamoyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

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